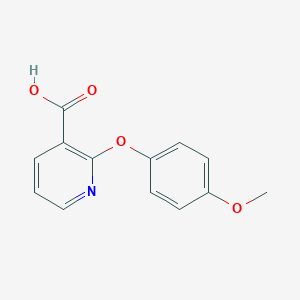
2-(4-Methoxyphenoxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenoxy)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Lipid Metabolism and Cardiovascular Health
Nicotinic acid has been extensively studied for its lipid-modulating effects. Research indicates that derivatives like 2-(4-Methoxyphenoxy)nicotinic acid may enhance the pharmacological profile of nicotinic acid, potentially improving its efficacy in managing dyslipidemia. Nicotinic acid is known to increase high-density lipoprotein (HDL) cholesterol levels while lowering low-density lipoprotein (LDL) cholesterol and triglycerides, thus reducing the risk of cardiovascular diseases .
2. Dermatological Uses
Nicotinic acid derivatives have shown promise in dermatological applications, particularly in skin cancer prevention and treatment. Studies have demonstrated that nicotinamide, a related compound, can replenish cellular energy, enhance DNA repair mechanisms, and exhibit anti-inflammatory properties. These effects suggest that this compound could be explored for similar applications in skin health .
3. Microbial Activity
Recent studies have indicated that nicotinic acid can modulate gene expression in various microbes. For instance, it has been shown to induce virulence traits in Legionella pneumophila, suggesting potential applications in understanding microbial behavior and developing antimicrobial strategies . The specific effects of this compound on microbial gene expression warrant further investigation.
The synthesis of this compound typically involves condensation reactions with appropriate substrates. The biological activity of this compound is linked to its ability to interact with various biological pathways, including those involved in lipid metabolism and cellular signaling .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Lipid Metabolism | Modulates lipid profiles; increases HDL and decreases LDL | Effective in managing dyslipidemia |
| Dermatology | Enhances DNA repair; anti-inflammatory properties | Potential for skin cancer prevention |
| Microbiology | Modulates gene expression in pathogens | Induces virulence traits in Legionella |
属性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-17-9-4-6-10(7-5-9)18-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
InChI 键 |
WOMZUMVELCAJLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















